molecular formula C17H17NO2 B5659241 N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide

N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide

Cat. No. B5659241
M. Wt: 267.32 g/mol
InChI Key: JUEXEMAUTCYMMV-KPKJPENVSA-N
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Description

N-(4-methoxyphenyl)-3-(4-methylphenyl)acrylamide is a compound of interest in various fields of chemistry due to its unique structural and chemical properties. While the specific compound requested does not have direct matches in the available literature, analogous compounds and related research offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related acrylamide compounds typically involves acylation reactions. For example, the acylation of 2-bromo-4-methoxyaniline with acryloyl chloride yields N-(2-bromo-4-methoxyphenyl)acrylamide in high yield, demonstrating the effectiveness of acylation in synthesizing acrylamide derivatives with good yields and environmental benignity (Yuan, 2012).

Molecular Structure Analysis

The molecular structure and properties of acrylamide derivatives can be elucidated using various analytical techniques, including X-ray diffraction and density functional theory (DFT) calculations. For instance, a novel acrylamide derivative was analyzed using X-ray diffraction, revealing its crystalline structure and enabling a detailed understanding of its molecular geometry (Demir et al., 2015).

Chemical Reactions and Properties

Acrylamide compounds can undergo various chemical reactions, showcasing their reactivity and potential for further modification. The synthesis and characterization of diastereoselective acrylamide derivatives involve reactions with isothiocyanates and methyl iodide, highlighting the versatile chemical reactivity of acrylamide compounds (Bondock et al., 2014).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility and crystallinity, are crucial for their application in various domains. Studies on solubility, for example, provide essential information for the industrial design and application of new monomers for polymerization reactions (Yao et al., 2010).

properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-3-5-14(6-4-13)7-12-17(19)18-15-8-10-16(20-2)11-9-15/h3-12H,1-2H3,(H,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEXEMAUTCYMMV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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